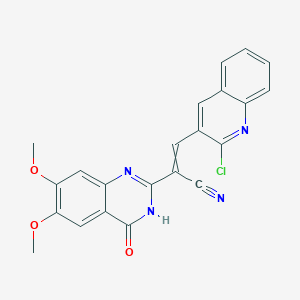![molecular formula C16H17N5O B2471889 N-[2-(二甲氨基)嘧啶-5-基]-2-(1H-吲哚-3-基)乙酰胺 CAS No. 1396685-55-4](/img/structure/B2471889.png)
N-[2-(二甲氨基)嘧啶-5-基]-2-(1H-吲哚-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.
科学研究应用
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a base, such as lutidine, and a solvent like dichloromethane . The structures of the newly synthesized compounds are usually characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反应分析
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives, while reduction may yield indoline derivatives.
作用机制
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, the compound may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the combination of the indole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-21(2)16-18-9-12(10-19-16)20-15(22)7-11-8-17-14-6-4-3-5-13(11)14/h3-6,8-10,17H,7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZWLJWFKIPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/new.no-structure.jpg)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)
![1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2471816.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2471823.png)
![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)
![1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471825.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
